N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c17-12(14-8-11-5-2-6-21-11)13(18)15-9-3-1-4-10(7-9)16(19)20/h1,3-4,7,11H,2,5-6,8H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBYQFWLQULIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction between oxalyl chloride and 3-nitroaniline forms the intermediate N1-(3-nitrophenyl)oxalamide.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran-2-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine under controlled conditions.
The reaction conditions typically include the use of an inert atmosphere (e.g., nitrogen or argon), anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Reduction: 3-aminophenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: Tetrahydrofuran-2-ylmethylamine and 3-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It can be used in studies investigating the interaction of nitrophenyl compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxalamide linkage provides structural stability and specificity.
Comparison with Similar Compounds
Substituent Effects at N1 and N2 Positions
Oxalamides exhibit tunable bioactivity and physical properties based on substituents. Key comparisons include:
N1-Substituents
- This contrasts with: 4-Chlorophenyl (Compounds 13–15, ): Chlorine’s moderate electron-withdrawing effect may balance lipophilicity and reactivity. These compounds showed antiviral activity against HIV, with LC-MS and NMR data confirming purity . Adamantyl (Compounds 4–6, ): Bulky adamantyl groups enhance metabolic stability but reduce solubility. Used in soluble epoxide hydrolase inhibitors . 2,4-Dimethoxybenzyl (S336, –4): Electron-donating methoxy groups improve flavor-enhancing properties but limit pharmaceutical utility .
N2-Substituents
- Tetrahydrofuran-2-ylmethyl (Target Compound): The oxygen-rich tetrahydrofuran ring may improve solubility in polar solvents and confer conformational rigidity. Compare to: Thiazolylmethyl (Compounds 13–15, ): Thiazole’s aromaticity and hydrogen-bonding capacity likely contribute to antiviral activity . 4-Methoxyphenethyl (Compounds 28–29, ): Enhances lipophilicity, aiding membrane penetration in cytochrome P450 inhibitors .
Antiviral Activity
Compounds with N1-aryl and N2-heterocyclic groups (e.g., 4-chlorophenyl-thiazolylmethyl in ) exhibited antiviral effects against HIV, with LC-MS and NMR confirming structural integrity . The target compound’s nitro group may enhance binding to viral entry proteins but could increase cytotoxicity.
Enzyme Inhibition
- Cytochrome P450 4F11/SCD1 Inhibitors ():
N1-(3-Chloro-4-fluorophenyl) and N1-(4-methoxyphenyl) analogs showed inhibitory activity (e.g., Compound 28, 64% yield, IC₅₀ data inferred from NMR/ESI-MS) . The nitro group’s stronger electron withdrawal might improve potency but requires toxicity evaluation.
Flavor Compounds
S336 (N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide) is a low-toxicity umami flavor agent (FEMA 4233) . The target compound’s nitro group is atypical in flavor chemistry, suggesting divergent applications.
Physicochemical Properties
Notes:
- The target compound’s nitro group may lower LogP compared to chlorophenyl/adamantyl analogs, improving aqueous solubility.
Biological Activity
N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, commonly referred to as MNTOX, is a novel organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the oxalamide class, characterized by a central oxalic acid moiety flanked by amide groups. The presence of a nitro group on the phenyl ring and a tetrahydrofuran moiety contributes to its intriguing chemical properties.
Chemical Structure
The chemical structure of MNTOX can be represented as follows:
- N1 Position : 3-Nitrophenyl group (C6H4NO2)
- N2 Position : Tetrahydrofuran-2-ylmethyl group (C5H9O)
Biological Activity Overview
Recent studies have indicated that MNTOX exhibits various biological activities, which may include:
- Antioxidant Properties : The nitro group may enhance the electron-withdrawing capacity, potentially leading to increased radical scavenging activity.
- Antimicrobial Activity : Preliminary assessments suggest that MNTOX may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Enzyme Inhibition : As an oxalamide derivative, MNTOX may interact with specific enzymes, possibly modulating their activity and influencing cellular processes.
1. Antioxidant Activity
A study investigating the antioxidant potential of various oxalamides, including MNTOX, demonstrated significant free radical scavenging activity. The compound's structural features contribute to its ability to neutralize reactive oxygen species (ROS), which are implicated in various diseases.
2. Antimicrobial Activity
In vitro tests revealed that MNTOX exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating the compound's potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
3. Enzyme Modulation
Research into the enzyme inhibition properties of MNTOX showed promising results in modulating protein kinase activities. This modulation could influence pathways associated with cell proliferation and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of MNTOX:
- Case Study 1 : In a model of oxidative stress, MNTOX administration significantly reduced markers of oxidative damage in liver tissues.
- Case Study 2 : A pilot study assessing the antimicrobial efficacy of MNTOX on infected wounds showed improved healing rates compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
